5-(叔丁基)烟醛

描述

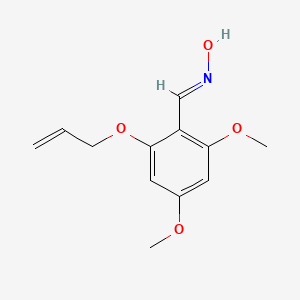

5-(tert-Butyl)nicotinaldehyde, also known as 5-(tert-Butyl)picolinaldehyde, is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 5-tert-Butylpyridine-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 5-(tert-Butyl)nicotinaldehyde includes a tert-butyl group attached to a pyridine ring at the 5-position . The compound also contains a carbonyl group, contributing to its aldehyde classification .科学研究应用

合成和生物合成应用

关键中间体的生物合成:5-(叔丁基)烟醛或相关化合物已被用于生物合成。例如,相关化合物叔丁基(3R,5S)-6-氯-3,5-二羟基己酸酯是合成阿托伐他汀和罗伐他汀的关键中间体。研究已探索使用来自红孢酵母的酮还原酶在各种介质中生物合成这类中间体以增加产量和效率(Liu et al., 2018)。

生物技术过程中的生产:叔丁基中间体,如(3R,5S)-CDHH,已经以高效率和对映选择性实现了生物技术生产。这对于在制药行业中的应用至关重要,因为药物的有效性通常需要特定的手性(Zhang et al., 2019)。

化学合成和性质

亚硝基的合成:研究表明叔丁基基团可用于亚硝基的合成,这在生物物理学和生物医学研究中很重要。例如,含有叔丁基基团的高度紧张的亚硝基已被合成并研究其热稳定性和对化学还原的抵抗性(Zhurko et al., 2020)。

抗氧化剂的开发:叔丁基基团的衍生物已被合成用于其潜在的抗氧化性能。例如,含有2,6-二叔丁基苯酚基团的新氧代二唑的创建显示出显著的自由基清除能力(Shakir et al., 2014)。

磁性材料和结构研究

在磁性材料中的应用:与5-叔丁基-1,3-苯基双(叔丁基亚硝基)和稀土金属形成的配合物导致具有磁性的线性链。这对于开发单链磁性材料具有重要意义(Ito et al., 2022)。

溶液中的结构分析:使用X射线、核磁共振和热量计研究分析了4-叔丁基吡唑的分子结构。这些研究有助于了解叔丁基取代基在各种化学环境中的结构效应(Trofimenko et al., 2001)。

未来方向

The future directions for 5-(tert-Butyl)nicotinaldehyde could involve further exploration of its synthesis, chemical reactions, and potential applications. As antimicrobial resistance becomes a growing concern, new compounds like 5-(tert-Butyl)nicotinaldehyde could be explored for their potential antimicrobial activity .

属性

IUPAC Name |

5-tert-butylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGYHWGVQQVLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)nicotinaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)

![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)